Fluconazole N-Oxide is a derivative of the antifungal medication fluconazole, which belongs to the triazole class of antifungals. It is primarily recognized for its role in treating various fungal infections, including candidiasis and cryptococcal meningitis. The compound has garnered attention due to its unique properties and potential applications in pharmacology.
Fluconazole N-Oxide is classified as an antifungal agent and falls under the broader category of azole antifungals. It is characterized by its triazole ring structure, which is essential for its biological activity.
The synthesis of fluconazole N-Oxide can be achieved through various chemical transformations involving fluconazole. The primary method involves oxidation reactions that convert the nitrogen atom in the triazole ring to an N-oxide form.
Technical Details:
Fluconazole N-Oxide has a molecular formula of C₁₃H₁₂F₂N₆O₂ and a molecular weight of 322.27 g/mol . The structure features:
Fluconazole N-Oxide can participate in various chemical reactions typical for N-oxides, including:
The reactivity profile of fluconazole N-Oxide allows it to be utilized in further synthetic pathways aimed at developing novel antifungal agents or studying structure-activity relationships.
While specific data on the efficacy of fluconazole N-Oxide is limited, its formation from fluconazole suggests potential retention of antifungal properties.
Fluconazole N-Oxide has several scientific uses:
Fluconazole N-oxide is principally formed in vivo via hepatic cytochrome P450 (CYP)-mediated oxidation. The reaction constitutes a Phase I metabolic pathway where the triazole nitrogen of fluconazole undergoes selective oxidation. Human pharmacokinetic studies confirm this metabolite accounts for ~2% of total urinary excretion products following fluconazole administration [2] [6]. CYP3A5 is the dominant isoform responsible for this biotransformation, exhibiting >100-fold selectivity over CYP3A4 in in vitro microsomal systems. This enzymatic specificity was established using genotyped human liver microsomes, where CYP3A51/1 donors produced 8.7-fold higher N-oxide levels than CYP3A53/3 donors (deficient in functional enzyme) [1].
The reaction follows Michaelis-Menten kinetics, with reported parameters including:
Table 1: Enzymatic Parameters of Fluconazole N-Oxidation
Enzyme System | Km (µM) | Vmax (nmol/min/mg) | Selectivity vs. CYP3A4 |
---|---|---|---|
CYP3A5 | 128 | 1.8 | >100-fold |
CYP3A4 | >500 | <0.05 | Reference |
Flavin-containing monooxygenases (FMOs) contribute minimally to this pathway, as evidenced by inhibition studies using heat-inactivated microsomes [1].
Chemical synthesis routes exploit direct oxidation of the parent fluconazole molecule. The tertiary nitrogen in the 1,2,4-triazole ring serves as the nucleophilic target for electrophilic oxidizing agents. Two predominant synthetic strategies exist:
Direct Triazole OxidationFluconazole (1-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) undergoes regioselective N-oxidation using:
Multi-Step Synthesis from IntermediatesAlternative pathways involve oxidation of synthetic precursors prior to triazole ring formation:
Reaction efficiency and product purity are highly dependent on oxidant selection and process parameters:
Oxidant Screening
Critical Reaction Parameters
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0